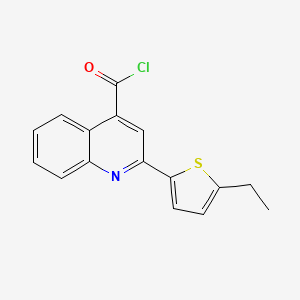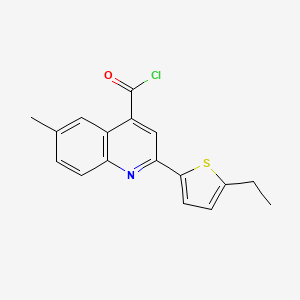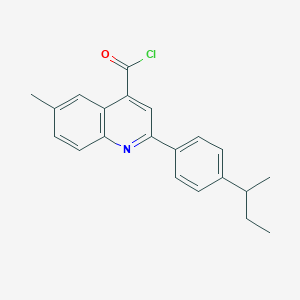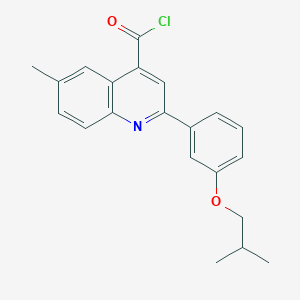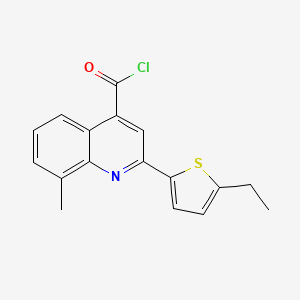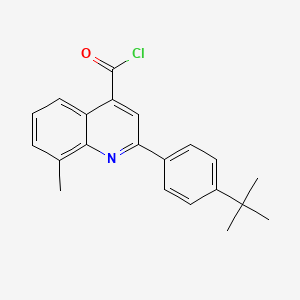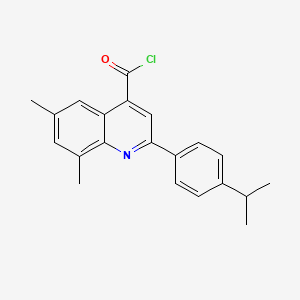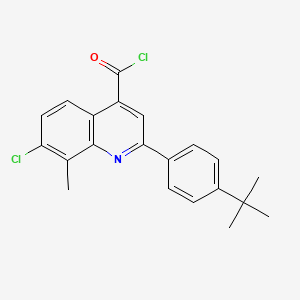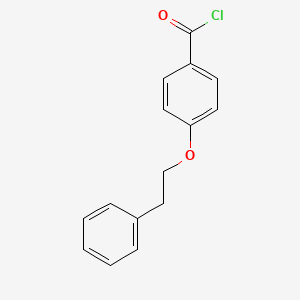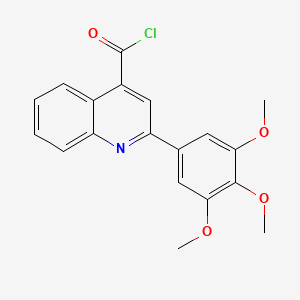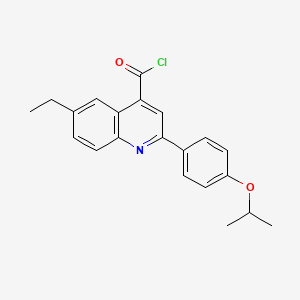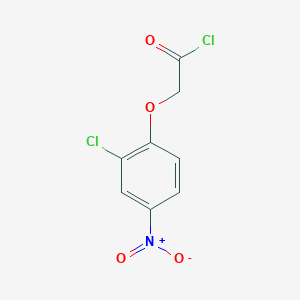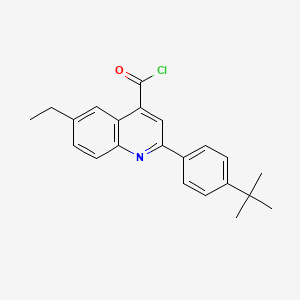
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Polymerization
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride derivatives have been studied for their catalytic properties. One derivative, when combined with vanadium complexes, was used in the polymerization of ethylene and the ring-opening polymerization of ε-caprolactone. The resultant pre-catalyst systems showed high activity, producing linear polyethylene with significant molecular weights, and were also tested for co-polymerization of ethylene with propylene, showing potential in the field of polymer science (Ma et al., 2014).
Synthesis of Marine Drugs
In the quest to understand the structure-activity relationship of antitumor antibiotics, derivatives of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been synthesized and studied. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drugs, was synthesized, providing insights into the synthesis pathways of potent marine drugs (Li et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Compounds derived from 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been utilized in the development of red fluorescent dyes for OLEDs. These dyes, with structural analogies to well-known red dyes, have demonstrated improved electrostability and excellent luminance efficiency, marking their significance in the enhancement of OLED technology (Chang & Chow, 2011).
Synthesis of Novel Compounds
The derivatives of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been instrumental in synthesizing a variety of compounds with potential applications in medicinal chemistry and other fields. For example, reactions involving these derivatives have led to the synthesis of isoquinoline and pyridine derivatives, which have further been used to synthesize more complex structures like 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles and various pyrazolo-[3,4-b]-pyridine derivatives (Al-Issa, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-5-14-6-11-19-17(12-14)18(21(23)25)13-20(24-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUNZWRDVNLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



